1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea
Description
1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea is a thiourea derivative known for its diverse biological and chemical properties. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their versatility and wide range of applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties .
Properties
IUPAC Name |
1-phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS2/c18-12(10-17-6-8-20-9-7-17)15-16-13(19)14-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBYZSXHTOUBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea typically involves the reaction of phenyl isothiocyanate with 2-thiomorpholin-4-ylacetic acid hydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Amines, alcohols, organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2-thiazolyl)-2-thiourea: Known for its dopamine β-hydroxylase inhibitory activity and potential use in treating neurodegenerative diseases.
3-Phenyl-1-[(2-thiomorpholin-4-ylacetyl)amino]thiourea: Similar structure but with different substituents, leading to variations in biological activity.
Uniqueness
1-Phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea is unique due to its specific combination of phenyl and thiomorpholine groups, which confer distinct chemical and biological properties.
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